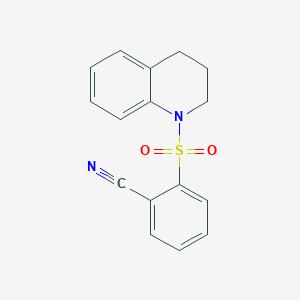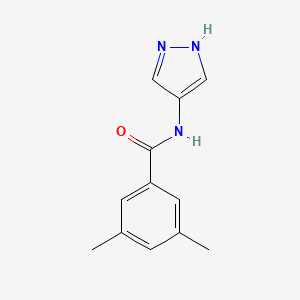
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a synthetic analog of the natural product harmicine, which has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond is formed via a nucleophilic attack by the enzyme on the carbonyl group of the compound, resulting in the formation of a stable enzyme-inhibitor complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone are primarily related to its inhibitory activity against enzymes involved in the regulation of neurotransmitters. The inhibition of these enzymes leads to an increase in the concentration of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as cognition, mood regulation, and motor control.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone for lab experiments is its high potency and selectivity against various enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes and for developing new drugs for the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
The future directions for (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone include further studies on its mechanism of action, pharmacokinetics, and toxicity. Additionally, this compound can be used as a lead compound for the development of new drugs with improved potency and selectivity against specific enzymes. Furthermore, the potential applications of this compound in other areas of medicinal chemistry such as cancer therapy and infectious diseases warrant further investigation.
Synthesis Methods
The synthesis of (4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone involves the reaction of 4-bromo-1H-pyrrole-2-carbaldehyde with 4-methoxypiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product in good yields.
Scientific Research Applications
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone has shown promising results in various scientific research applications, particularly in medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters, and their inhibition has been linked to the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-16-9-2-4-14(5-3-9)11(15)10-6-8(12)7-13-10/h6-7,9,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZXPCWNMFJWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(4-methoxypiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)






![2,3-dihydro-1H-inden-5-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541860.png)

